molecular formula C11H10N2 B13159356 4,5-Dimethyl-1H-indole-2-carbonitrile

4,5-Dimethyl-1H-indole-2-carbonitrile

Cat. No.: B13159356
M. Wt: 170.21 g/mol
InChI Key: NEIDJWILZJOYOT-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-indole-2-carbonitrile is an indole derivative characterized by the presence of two methyl groups at the 4 and 5 positions and a cyano group at the 2 position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1H-indole-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-1H-indole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-indole-2-carbonitrile: Lacks the additional methyl group at the 5 position.

    5-Methyl-1H-indole-2-carbonitrile: Lacks the additional methyl group at the 4 position.

    1H-indole-2-carbonitrile: Lacks both methyl groups at the 4 and 5 positions.

Uniqueness

4,5-Dimethyl-1H-indole-2-carbonitrile is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4,5-dimethyl-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-7-3-4-11-10(8(7)2)5-9(6-12)13-11/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIDJWILZJOYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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